molecular formula C17H20ClN3 B442300 1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B442300
M. Wt: 301.8g/mol
InChI Key: NKOQEZDBZXKAIW-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorobenzyl group and a pyridinylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of 3-chlorobenzyl chloride with 4-(3-pyridinylmethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl or pyridinylmethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the piperazine ring structure

Properties

Molecular Formula

C17H20ClN3

Molecular Weight

301.8g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C17H20ClN3/c18-17-5-1-3-15(11-17)13-20-7-9-21(10-8-20)14-16-4-2-6-19-12-16/h1-6,11-12H,7-10,13-14H2

InChI Key

NKOQEZDBZXKAIW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CN=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CN=CC=C3

Origin of Product

United States

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